molecular formula C10H13NO B1626154 6-Amino-5,6,7,8-tetrahydronaphthalen-2-OL CAS No. 70312-01-5

6-Amino-5,6,7,8-tetrahydronaphthalen-2-OL

Cat. No.: B1626154
CAS No.: 70312-01-5
M. Wt: 163.22 g/mol
InChI Key: QXGFZXONNHGLNR-UHFFFAOYSA-N
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Description

6-Amino-5,6,7,8-tetrahydronaphthalen-2-OL is an organic compound with the molecular formula C10H13NO It is a derivative of naphthalene, characterized by the presence of an amino group and a hydroxyl group on a tetrahydronaphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5,6,7,8-tetrahydronaphthalen-2-OL typically involves the reduction of 6-nitro-5,6,7,8-tetrahydronaphthalen-2-OL. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst under mild conditions. Another method involves the catalytic hydrogenation of 6-nitro-5,6,7,8-tetrahydronaphthalen-2-OL using a metal catalyst such as platinum or nickel.

Industrial Production Methods

Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts to efficiently reduce the nitro group to an amino group. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5,6,7,8-tetrahydronaphthalen-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of metal catalysts such as palladium (Pd), platinum (Pt), or nickel (Ni).

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Fully saturated derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Amino-5,6,7,8-tetrahydronaphthalen-2-OL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-5,6,7,8-tetrahydronaphthalen-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydro-2-naphthylamine: Similar structure but lacks the hydroxyl group.

    2-Amino-5,6,7,8-tetrahydronaphthalene: Similar structure but lacks the hydroxyl group.

    6-Amino-1,2,3,4-tetrahydronaphthalene: Similar structure but differs in the position of the amino group.

Uniqueness

6-Amino-5,6,7,8-tetrahydronaphthalen-2-OL is unique due to the presence of both an amino group and a hydroxyl group on the tetrahydronaphthalene backbone. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar counterparts.

Properties

IUPAC Name

6-amino-5,6,7,8-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h2,4,6,9,12H,1,3,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGFZXONNHGLNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30524946, DTXSID901253287
Record name 6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30524946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-6-Amino-5,6,7,8-tetrahydro-2-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901253287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70312-01-5, 70312-03-7
Record name 6-Amino-5,6,7,8-tetrahydro-2-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70312-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-6-Amino-5,6,7,8-tetrahydro-2-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70312-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30524946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-6-Amino-5,6,7,8-tetrahydro-2-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901253287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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